![molecular formula C22H16F3N3O3 B3000874 methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 318949-19-8](/img/structure/B3000874.png)
methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C22H16F3N3O3 and its molecular weight is 427.383. The purity is usually 95%.
BenchChem offers high-quality methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
A study by Bhat et al. (2016) on 1,2,3-triazolyl pyrazole derivatives, closely related to the compound , showed that these compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities.
Potential in Drug Synthesis
Research by Hotsulia and Fedotov (2019) focused on heterocyclic compounds like 1,2,4-triazole and pyrazole, indicating that compounds with similar structures have a high probability of being biologically active substances with a wide spectrum of action.
Structural and Spectral Investigations
The work of Viveka et al. (2016) on biologically important pyrazole-4-carboxylic acid derivatives provides insights into the structural and spectral characteristics of these compounds, which can be fundamental for their application in various scientific domains.
Anticancer Activity
A study by Liu et al. (2009) reported the synthesis of novel oxazole derivatives that showed strong inhibitory activities against human prostate cancer cell lines, suggesting potential anticancer applications for similar compounds.
Inhibition of Plasmodium falciparum
Research by Vah et al. (2022) on hydroxy-substituted alkyl pyrazole-4-carboxylates showed inhibition of Plasmodium falciparum dihydroorotate dehydrogenase, indicating potential applications in malaria treatment.
Potential Antimicrobial and Anticancer Agents
Another study by Bhat et al. (2016) on triazolyl chalcone derivatives revealed that these compounds displayed a broad spectrum of antimicrobial activities and moderate to excellent anticancer activities on breast cancer cell lines.
Antifungal Activity
The study by Du et al. (2015) on pyrazole-4-carboxylic acid amides showed significant antifungal activities against various phytopathogenic fungi, suggesting potential in agricultural applications.
Antimicrobial Agents
Research by Reddy et al. (2010) synthesized triazolothiadiazoles bearing pyrazole and found marked inhibition of bacterial and fungal growth, indicating potential as antimicrobial agents.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium parasites, leading to their death
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound exhibits superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Propiedades
IUPAC Name |
methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3/c1-13-8-10-15(11-9-13)28-12-16(20(26-28)22(23,24)25)19-17(21(29)30-2)18(27-31-19)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVQOLYCDJERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C3=C(C(=NO3)C4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

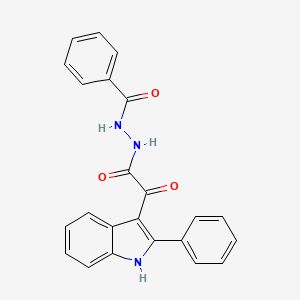
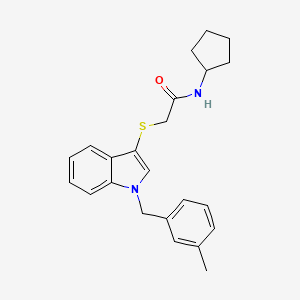

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B3000796.png)
![4-{4-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/no-structure.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3000798.png)
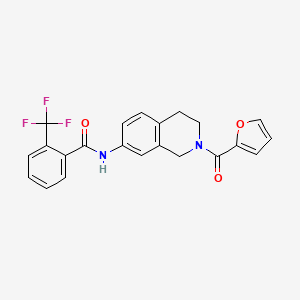
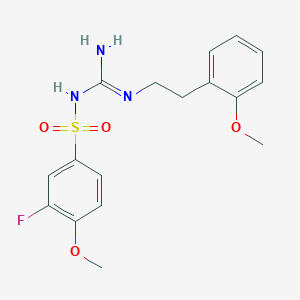
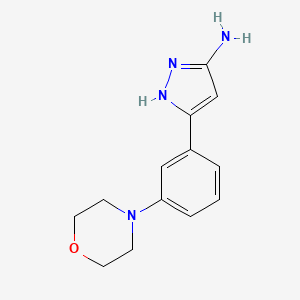
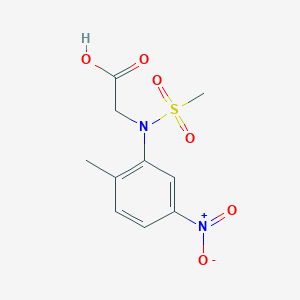
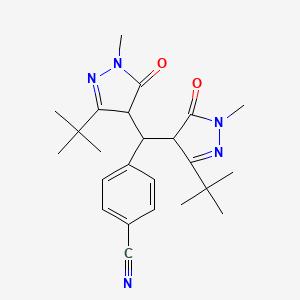
![3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000807.png)

![2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B3000813.png)